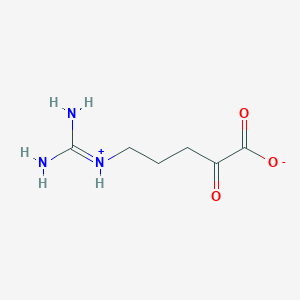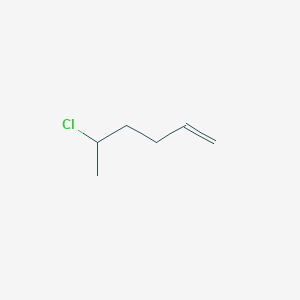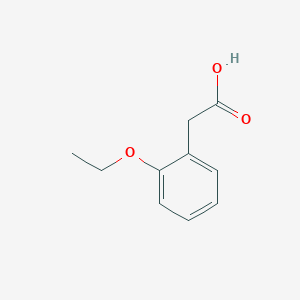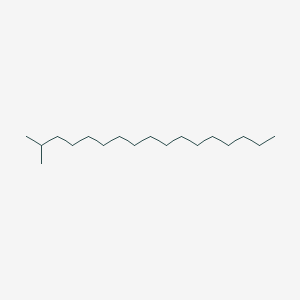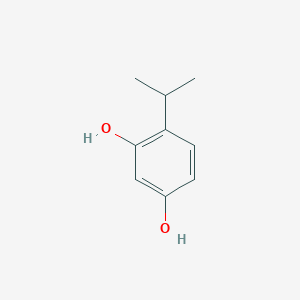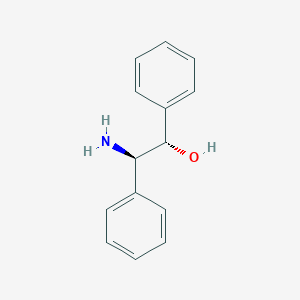
(1S,2R)-(+)-2-氨基-1,2-二苯乙醇
描述
This compound is likely a chiral molecule with two phenyl groups and an amino group attached to a two-carbon chain. The (1S,2R) notation indicates the configuration of the chiral centers in the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor with an amine group in a stereospecific manner to ensure the correct configuration at the chiral centers.Molecular Structure Analysis
The molecular structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the configuration of the chiral centers.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The presence of the amino group and the phenyl groups could make it reactive towards certain reagents.Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined using standard laboratory techniques.科学研究应用
“(1S,2R)-(+)-2-Amino-1,2-diphenylethanol” is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 . It’s a solid substance with a melting point between 141°C to 143°C . This compound exhibits optical activity with a rotation of +6.9° (c=0.6 in Ethanol) .
While the specific applications you’re asking for aren’t detailed in the sources I have, this compound can be used in various ways in scientific research . For instance, it can be used to prepare vanadium (V) Schiff base complexes, which are used as catalysts in the oxidation of sulfides and olefins . It can also be used to prepare chiral selectors, which are immobilized on aminated silica gel, applicable as chiral stationary phase in HPLC . Additionally, it can be immobilized on the frame of α-zirconium phosphate to yield layered zirconium phosphonates, which are used in the heterogeneous catalysis . Lastly, it can serve as a chiral auxiliary in the preparation of homopropargylic alcohols from aliphatic and aromatic aldehydes .
-
Chiral Stationary Phases in HPLC
- This compound can be used to prepare chiral selectors, which are immobilized on aminated silica gel . These selectors serve as chiral stationary phases in High Performance Liquid Chromatography (HPLC), a technique widely used in analytical chemistry and biochemistry to separate, identify, and quantify each component in a mixture .
- The chiral selector is prepared through the reaction between (1S,2R)-(+)-2-amino-1,2-diphenylethanol and phenyl isocyanate . It is then immobilized on aminated silica gel with bifunctional group linkers of 1,4-phenylene diisocyanate, methylene-di-p-phenyl diisocyanate, and terephthaloyl chloride .
- The enantioseparation ability of these chiral stationary phases was evaluated with structurally various chiral compounds. The chiral stationary phase prepared with 1,4-phenylene diisocyanate as linker showed excellent enantioseparation ability .
-
Cell Analysis Methods
-
Preparation of Vanadium(V) Schiff Base Complexes
- This compound can be used to prepare vanadium(V) Schiff base complexes . These complexes are used as catalysts in the oxidation of sulfides and olefins . The specific procedures for preparing these complexes and their application in catalysis would be detailed in the relevant scientific literature .
-
Immobilization on α-Zirconium Phosphate
- (1S,2R)-(+)-2-Amino-1,2-diphenylethanol can be immobilized on the frame of α-zirconium phosphate to yield layered zirconium phosphonates . These phosphonates are used in heterogeneous catalysis . The specific methods for this immobilization and the resulting catalytic applications would be detailed in the relevant scientific literature .
-
Chiral Auxiliary in the Preparation of Homopropargylic Alcohols
-
Cell Analysis Methods
安全和危害
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety tests would need to be carried out to determine its toxicity and potential hazards.
未来方向
Future research could involve studying the compound’s potential uses, for example, in medicine or industry, and developing methods to synthesize it more efficiently or in a more environmentally friendly way.
Please note that this is a general approach and the specific details would depend on the exact nature of the compound and the available scientific literature. For a more detailed analysis, you may want to consult a specialist in organic chemistry or a related field.
属性
IUPAC Name |
(1S,2R)-2-amino-1,2-diphenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJJWYZZKKKSEV-KGLIPLIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352134 | |
| Record name | (1S,2R)-2-Amino-1,2-diphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-Amino-1,2-diphenylethanol | |
CAS RN |
23364-44-5 | |
| Record name | (1S,2R)-2-Amino-1,2-diphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



